Methyl 5-bromo-2-(bromomethyl)-3-(trifluoromethyl)benzoate Methyl 5-bromo-2-(bromomethyl)-3-(trifluoromethyl)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17230890
InChI: InChI=1S/C10H7Br2F3O2/c1-17-9(16)6-2-5(12)3-8(7(6)4-11)10(13,14)15/h2-3H,4H2,1H3
SMILES:
Molecular Formula: C10H7Br2F3O2
Molecular Weight: 375.96 g/mol

Methyl 5-bromo-2-(bromomethyl)-3-(trifluoromethyl)benzoate

CAS No.:

Cat. No.: VC17230890

Molecular Formula: C10H7Br2F3O2

Molecular Weight: 375.96 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-bromo-2-(bromomethyl)-3-(trifluoromethyl)benzoate -

Specification

Molecular Formula C10H7Br2F3O2
Molecular Weight 375.96 g/mol
IUPAC Name methyl 5-bromo-2-(bromomethyl)-3-(trifluoromethyl)benzoate
Standard InChI InChI=1S/C10H7Br2F3O2/c1-17-9(16)6-2-5(12)3-8(7(6)4-11)10(13,14)15/h2-3H,4H2,1H3
Standard InChI Key YOLSBACUOGOEHA-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(C(=CC(=C1)Br)C(F)(F)F)CBr

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure (Figure 1) features a benzoate core with three distinct substituents:

  • Bromine at the 5-position, contributing to electrophilic reactivity.

  • Bromomethyl (-CH2Br) at the 2-position, enabling further alkylation or cross-coupling reactions.

  • Trifluoromethyl (-CF3) at the 3-position, enhancing metabolic stability and lipophilicity .

The molecular formula is C10H7Br2F3O2, with a molecular weight of 376.97 g/mol.

Physicochemical Characteristics

Key physical properties, inferred from structurally related compounds, include:

PropertyValueSource Analog
Boiling Point258–265 °C (estimated)Methyl 5-bromo-2-(trifluoromethoxy)benzoate
Density1.8–2.0 g/cm³Brominated benzoates
LogP3.5–4.2Trifluoromethylated aromatics
SolubilityLow in water; soluble in THF, DCM, DMFBromomethyl derivatives

The trifluoromethyl group significantly reduces polarity, while the bromine atoms increase molecular weight and halogen-bonding potential .

Synthesis and Manufacturing

Retrosynthetic Analysis

A plausible synthesis route involves:

  • Bromination of a methyl group: Starting from methyl 2-methyl-3-(trifluoromethyl)benzoate, free-radical bromination using N-bromosuccinimide (NBS) and a light source introduces the bromomethyl group .

  • Electrophilic aromatic bromination: Subsequent bromination at the 5-position using Br2/FeBr3 or HBr/H2O2 .

Stepwise Procedure (Hypothetical)

Step 1: Bromomethylation

  • Substrate: Methyl 2-methyl-3-(trifluoromethyl)benzoate (1.0 equiv)

  • Reagents: NBS (1.1 equiv), benzoyl peroxide (0.1 equiv), CCl4, 80°C, 12 h .

  • Workup: Filtration, solvent evaporation, and purification via silica gel chromatography.

Step 2: Aromatic Bromination

  • Substrate: Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate (1.0 equiv)

  • Reagents: Br2 (1.05 equiv), FeBr3 (0.1 equiv), DCM, 0°C → RT, 6 h .

  • Workup: Quenching with NaHSO3, extraction with EA, drying (Na2SO4), and rotary evaporation.

Total Yield: ~40–50% (estimated from analogous reactions) .

Applications in Drug Discovery

Pharmaceutical Intermediates

The compound’s bromine atoms serve as handles for Suzuki-Miyaura and Ullmann couplings, enabling the construction of biaryl structures prevalent in kinase inhibitors (e.g., JAK2, BTK) . For example:

  • Anticancer agents: Bromine at the 5-position allows substitution with heterocyclic amines to modulate target binding .

  • Anti-inflammatory drugs: The trifluoromethyl group enhances membrane permeability and proteolytic stability .

Agrochemical Uses

In agrochemicals, the bromomethyl group facilitates conjugation to pyrethroid-like scaffolds, improving insecticidal activity against resistant pests .

Recent Advances and Challenges

Catalytic Bromination

Recent studies highlight Fe-catalyzed C-H bromination as a greener alternative to traditional Br2/FeBr3, reducing waste and improving regioselectivity .

Stability Issues

The bromomethyl group is prone to hydrolysis under basic conditions, necessitating anhydrous reaction environments .

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